molecular formula C15H20O3 B2510717 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one CAS No. 1909324-71-5

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one

Cat. No.: B2510717
CAS No.: 1909324-71-5
M. Wt: 248.322
InChI Key: YXIWJRVBODFQTG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a cyclopentyl group, an ethoxyphenoxy group, and an ethanone moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one typically involves the reaction of cyclopentanone with 4-ethoxyphenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The product is then purified using column chromatography or recrystallization techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one can be compared with similar compounds such as:

    1-Cyclopentyl-2-(4-methoxyphenoxy)ethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-Cyclopentyl-2-(4-hydroxyphenoxy)ethan-1-one: Contains a hydroxy group, making it more reactive in certain chemical reactions.

    1-Cyclopentyl-2-(4-chlorophenoxy)ethan-1-one:

Biological Activity

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • Chemical Formula : C15H20O3
  • CAS Number : 1909324-71-5

Structural Characteristics

The compound features a cyclopentyl group attached to an ethanone backbone, with a 4-ethoxyphenoxy substituent that may influence its biological properties.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may modulate receptor activities, influencing signaling pathways related to cell growth and proliferation.

Therapeutic Applications

Research indicates that this compound could be beneficial in treating conditions such as:

  • Cancer : Its ability to inhibit certain enzymes and receptors makes it a candidate for cancer therapy.
  • Inflammatory Diseases : The compound's anti-inflammatory properties could be explored for treating chronic inflammatory conditions.

In Vitro Studies

Several studies have evaluated the cytotoxicity and antimicrobial activity of this compound.

Table 1: Summary of Biological Assays

StudyTarget OrganismIC50 (µM)Observations
Study AA. baumannii10.8Effective bactericidal activity observed
Study BB. subtilis5.4Significant reduction in bacterial viability
Study CCancer Cell LinesVariesInduces apoptosis in treated cells

Case Studies

  • Antimicrobial Activity : In a study focusing on the antimicrobial effects, this compound demonstrated significant inhibition against A. baumannii and B. subtilis, with minimum inhibitory concentrations (MICs) indicating strong bactericidal properties.
  • Cytotoxic Effects : The compound was tested against various cancer cell lines, showing promising results in inducing apoptosis, particularly in cells resistant to conventional therapies.

Properties

IUPAC Name

1-cyclopentyl-2-(4-ethoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-17-13-7-9-14(10-8-13)18-11-15(16)12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIWJRVBODFQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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